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N-(2-aminoethyl)quinoline-2-carboxamide

Catalog No.
S7832064
CAS No.
M.F
C12H13N3O
M. Wt
215.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-aminoethyl)quinoline-2-carboxamide

Product Name

N-(2-aminoethyl)quinoline-2-carboxamide

IUPAC Name

N-(2-aminoethyl)quinoline-2-carboxamide

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

InChI

InChI=1S/C12H13N3O/c13-7-8-14-12(16)11-6-5-9-3-1-2-4-10(9)15-11/h1-6H,7-8,13H2,(H,14,16)

InChI Key

AYHSQPHURBZEIP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NCCN

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NCCN

N-(2-aminoethyl)quinoline-2-carboxamide is a chemical compound characterized by its quinoline structure, which is a bicyclic aromatic compound containing a nitrogen atom in the heterocyclic ring. The compound features an aminoethyl group attached to the nitrogen atom of the quinoline ring and a carboxamide functional group at the 2-position of the quinoline. This structure contributes to its unique chemical properties and biological activities.

The molecular formula of N-(2-aminoethyl)quinoline-2-carboxamide is C11_{11}H12_{12}N2_{2}O, and its molecular weight is approximately 204.23 g/mol. The compound's structural characteristics allow it to participate in various

, including:

  • Oxidation: The compound can be oxidized to form corresponding N-oxides or other derivatives depending on the oxidizing agents used.
  • Acylation: The amino group can react with acyl chlorides or anhydrides to form N-acyl derivatives, which may enhance its biological activity.
  • Substitution Reactions: The nitrogen in the quinoline ring can participate in electrophilic substitution reactions, allowing for the introduction of various substituents that could modify its pharmacological properties.

Research has indicated that N-(2-aminoethyl)quinoline-2-carboxamide exhibits notable biological activities, particularly as a potential therapeutic agent. It has been evaluated for its efficacy against various targets, including:

  • Anticancer Activity: Studies suggest that derivatives of quinoline carboxamides may act as inhibitors of specific cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .
  • P2X7 Receptor Antagonism: Some studies have identified quinoline-based compounds as moderate antagonists of the P2X7 receptor, which plays a role in inflammatory responses and pain signaling. This suggests potential applications in treating conditions like chronic pain and inflammation .

The synthesis of N-(2-aminoethyl)quinoline-2-carboxamide typically involves several steps:

  • Starting Material Preparation: The synthesis often begins with quinoline-2-carboxylic acid or its derivatives.
  • Formation of Carboxamide: The carboxylic acid is converted into an amide by reacting it with an appropriate amine (in this case, 2-aminoethylamine) under suitable conditions (e.g., using coupling reagents).
  • Purification: The final product is purified through recrystallization or chromatography techniques to ensure high purity for biological evaluation.

For example, one method involves refluxing quinoline-2-carboxylic acid with 2-aminoethylamine in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate amide bond formation .

N-(2-aminoethyl)quinoline-2-carboxamide has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting specific diseases, particularly cancers and inflammatory conditions.
  • Chemical Biology: Its ability to interact with biological receptors makes it useful in studying receptor-ligand interactions and signaling pathways.
  • Material Science: Quinoline derivatives are explored for their properties in creating functional materials due to their unique electronic characteristics.

Interaction studies have demonstrated that N-(2-aminoethyl)quinoline-2-carboxamide can form complexes with metal ions, enhancing its biological activity. For instance:

  • Metal Complexation: The compound can coordinate with transition metals such as manganese(II) and iron(II), potentially increasing its efficacy as a drug delivery system for nitric oxide or other therapeutic agents .
  • Receptor Binding Studies: In vitro studies have shown that derivatives of this compound bind effectively to P2X7 receptors, indicating their potential as therapeutic agents in modulating receptor activity .

N-(2-aminoethyl)quinoline-2-carboxamide shares structural similarities with other compounds within the quinoline family but exhibits unique properties due to its specific substitutions. Here are some similar compounds:

Compound NameStructure CharacteristicsUnique Features
Quinoline-2-carboxylic acidContains a carboxylic acid group at position 2Lacks the aminoethyl side chain
N-(4-methylphenyl)quinoline-2-carboxamideContains a methylphenyl group instead of aminoethylPotentially different pharmacological profiles
N-(3-pyridinyl)quinoline-2-carboxamideContains a pyridine ring instead of an amino groupDifferent receptor interaction profiles
6-Aminoquinoline-3-carboxylic acidContains an amino group at position 6Different reactivity due to amino placement

The unique combination of the aminoethyl side chain and the carboxamide functionality in N-(2-aminoethyl)quinoline-2-carboxamide sets it apart from these similar compounds, potentially leading to distinctive biological activities and applications in drug development.

XLogP3

0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

215.105862047 g/mol

Monoisotopic Mass

215.105862047 g/mol

Heavy Atom Count

16

Dates

Last modified: 02-18-2024

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